Cas no 25463-03-0 (4-Pyridinecarbothioamide, 2-iodo-6-methyl-)

4-Pyridinecarbothioamide, 2-iodo-6-methyl- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarbothioamide, 2-iodo-6-methyl-
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4-Pyridinecarbothioamide, 2-iodo-6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-43539845-1.0g |
2-iodo-6-methylpyridine-4-carbothioamide |
25463-03-0 | 95% | 1.0g |
$0.0 | 2023-02-03 |
4-Pyridinecarbothioamide, 2-iodo-6-methyl- Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 4-Pyridinecarbothioamide, 2-iodo-6-methyl-
Introduction to 4-Pyridinecarbothioamide, 2-iodo-6-methyl- (CAS No. 25463-03-0) and Its Emerging Applications in Chemical Biology
4-Pyridinecarbothioamide, 2-iodo-6-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 25463-03-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to the pyridine derivatives class, characterized by a nitrogen-containing aromatic ring, which makes it a versatile scaffold for medicinal chemistry and synthetic biology. The presence of both an iodine substituent at the 2-position and a methyl group at the 6-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The 2-iodo and 6-methyl functional groups in 4-Pyridinecarbothioamide play crucial roles in its chemical behavior. The iodine atom, being highly electronegative, participates in various electrophilic aromatic substitution reactions, allowing for further functionalization. This property is particularly useful in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl structures found in many biologically active compounds. The 6-methyl group, on the other hand, influences the electronic distribution of the pyridine ring, affecting its reactivity and interaction with biological targets.
In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds can modulate various enzymatic pathways and receptor interactions, making them promising candidates for therapeutic applications. Specifically, 4-Pyridinecarbothioamide, 2-iodo-6-methyl- has been explored for its potential role in developing novel inhibitors targeting enzymes involved in cancer metabolism. Preliminary findings suggest that this compound can interfere with key metabolic pathways such as glycolysis and glutaminolysis, which are often dysregulated in tumor cells.
The thioamide moiety in the compound's structure is another critical feature that contributes to its biological relevance. Thioamides are known for their ability to act as protease inhibitors and have been widely used in the development of antiviral and anticancer agents. The sulfur atom in thioamides can form stable interactions with biological targets, enhancing binding affinity and selectivity. In the context of 4-Pyridinecarbothioamide, 2-iodo-6-methyl-, the thioamide group may serve as a hinge binder or an allosteric modulator, providing a scaffold for designing molecules that can interact with specific protein domains.
Advances in computational chemistry have further accelerated the exploration of 4-Pyridinecarbothioamide, 2-iodo-6-methyl-'s potential applications. Molecular docking studies have been conducted to predict its binding interactions with various protein targets, including kinases and transcription factors implicated in diseases such as diabetes and neurodegenerative disorders. These virtual screening approaches have identified several lead compounds derived from this scaffold that exhibit high binding affinities and selectivity profiles.
Moreover, synthetic methodologies have been refined to optimize the preparation of 4-Pyridinecarbothioamide, 2-iodo-6-methyl-, ensuring high yields and purity suitable for both laboratory-scale research and industrial applications. Modern techniques such as flow chemistry have enabled efficient synthesis routes that minimize waste and improve scalability. These advancements are crucial for translating laboratory discoveries into viable therapeutic agents.
The compound's structural features also make it an attractive building block for material science applications. Pyridine derivatives are known for their ability to form coordination complexes with metal ions, leading to materials with unique electronic properties. Research is ongoing into utilizing 4-Pyridinecarbothioamide, 2-iodo-6-methyl- as a precursor for designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which have potential uses in gas storage, catalysis, and sensing technologies.
In conclusion,4-Pyridinecarbothioamide, (CAS No. 25463-03) represents a fascinating compound with diverse applications spanning chemical biology and material science. Its unique structural attributes—particularly the 2-iodo substituent and the presence of a thioamide group—make it a versatile intermediate for drug discovery and molecular engineering. As research continues to uncover new synthetic strategies and biological functions associated with pyridine derivatives, this compound is poised to play an increasingly significant role in advancing both academic research and industrial innovation.
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